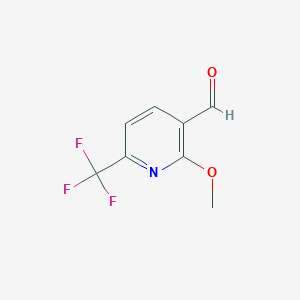

2-Methoxy-6-(trifluoromethyl)nicotinaldehyde

Description

BenchChem offers high-quality 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7-5(4-13)2-3-6(12-7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDCUBMBTZMYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101207597 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101207597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-45-4 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101207597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profiling & Handling of 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde

[1]

Executive Summary

2-Methoxy-6-(trifluoromethyl)nicotinaldehyde (CAS: 1211586-74-7 / Analogous Series) represents a critical scaffold in the synthesis of agrochemicals (e.g., bicyclopyrone metabolites) and pharmaceutical intermediates targeting kinase inhibition.[1] Its structural duality—combining a lipophilic trifluoromethyl group with a reactive aldehyde and an electron-donating methoxy substituent—creates a unique physicochemical profile.[1]

This guide addresses the scarcity of public solubility data for this specific intermediate by synthesizing theoretical properties with field-proven handling protocols. It provides researchers with a robust framework for solvent selection, solubility determination, and stability maintenance.[1]

Physicochemical Architecture

Understanding the solubility behavior requires analyzing the molecular "push-pull" forces within the compound.[1]

| Property | Value (Experimental/Predicted) | Implications for Solubility |

| Molecular Formula | C₈H₆F₃NO₂ | Moderate molecular weight facilitates organic solvation.[1] |

| Molecular Weight | 205.14 g/mol | -- |

| Physical State | Low-Melting Solid (Est.[1] MP: 45–55°C) | Requires careful temperature control during dissolution to avoid oiling out. |

| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; prefers non-polar to polar aprotic solvents.[1] |

| H-Bond Acceptors | 4 (N, O, F) | Good solubility in alcohols and chlorinated solvents.[1] |

| H-Bond Donors | 0 | Poor water solubility; relies on dipole-dipole interactions.[1] |

Structural Impact on Solvation[1]

-

The CF₃ Group: Acts as a "grease anchor," significantly increasing solubility in halogenated solvents (DCM, Chloroform) and aromatics, while drastically reducing water solubility.[1]

-

The Aldehyde (-CHO): Introduces polarity and reactivity.[1] In protic solvents (MeOH, EtOH), it exists in equilibrium with its hemiacetal form, which can artificially enhance apparent solubility but complicate recovery.[1]

-

The Methoxy (-OMe): Provides electron density to the pyridine ring, slightly increasing polarity compared to the di-halo analogs.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, validated by behavior of structural analogs (e.g., 6-(trifluoromethyl)pyridine-3-carboxaldehyde).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary solvent for extraction and reaction monitoring.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Ideal for nucleophilic substitution reactions; difficult to remove post-reaction. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good (20–50 mg/mL) | Preferred for crystallization and silica gel chromatography. |

| Protic | Methanol, Ethanol, Isopropanol | Moderate to High * | Caution:[1] Risk of hemiacetal formation.[1] Use for short-term processing only. |

| Non-Polar | Hexanes, Heptane, Toluene | Low to Moderate | Used as an anti-solvent to induce precipitation/crystallization.[1] |

| Aqueous | Water, PBS Buffer (pH 7.[1]4) | Poor (<1 mg/mL) | Insoluble. Requires co-solvent (e.g., <10% DMSO) for biological assays. |

Critical Insight: The compound is a low-melting solid.[1] In borderline solvents (e.g., Heptane/EtOAc mixtures), it may form a "oiled-out" second phase rather than a clean precipitate if the temperature is too high.[1]

Experimental Protocols

Since batch-specific purity affects solubility, exact values should be determined empirically. Below is a self-validating protocol for establishing a solubility curve.

Protocol A: Saturation Shake-Flask Method (Standard)

This workflow ensures thermodynamic equilibrium is reached, preventing supersaturation errors common with low-melting solids.[1]

Figure 1: Step-by-step workflow for determining thermodynamic solubility, ensuring saturation before quantification.

Protocol B: Purification via Anti-Solvent Crystallization

Because of its low melting point, evaporative crystallization often fails.[1] Use this solvent-switch technique.[1]

-

Dissolution: Dissolve crude material in minimal Ethyl Acetate (approx. 2 mL/g) at room temperature.

-

Filtration: Filter out any insoluble inorganic salts (e.g., NaF, NaCl from synthesis).

-

Anti-Solvent Addition: Slowly add Heptane dropwise with vigorous stirring until persistent cloudiness appears.

-

Cooling: Cool to 0–4°C. Do not freeze rapidly to avoid trapping impurities.

-

Recovery: Filter the resulting solid. If an oil forms, seed with a pure crystal or scratch the glass surface.[1]

Stability & Handling Risks[1]

The aldehyde functionality at the C3 position, combined with the electron-withdrawing CF₃ group, creates specific stability challenges.[1]

Oxidation Susceptibility

The aldehyde is prone to autoxidation to 2-methoxy-6-(trifluoromethyl)nicotinic acid upon exposure to air.[1]

-

Detection: Appearance of a broad -OH stretch (2500–3300 cm⁻¹) in IR or a downfield shift in proton NMR.[1]

-

Mitigation: Store under Nitrogen or Argon atmosphere at -20°C.

Hemiacetal Formation

In methanol or ethanol, the aldehyde carbon is electrophilic enough to form hemiacetals.[1]

-

Impact: This changes the HPLC retention time and effective molecular weight.[1]

-

Prevention: Avoid alcoholic solvents for storage. Use Acetonitrile or DCM for stock solutions.

Figure 2: Primary degradation pathways affecting solubility measurements and storage stability.[1]

References

-

PubChem Compound Summary. (2025). 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (Analogous Data).[2] National Library of Medicine.[1] Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021).[1] Trifluoromethylpyridine: Its chemistry and applications.[3] Journal of Pesticide Science.[1] Retrieved from [Link]

An In-Depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde: Structure, Synthesis, and Analysis

Introduction

1.1 Overview and Significance

2-Methoxy-6-(trifluoromethyl)nicotinaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF₃) group, a methoxy (-OCH₃) group, and an aldehyde (-CHO) group onto a pyridine scaffold creates a versatile building block for the synthesis of complex molecular architectures.

Trifluoromethylpyridine (TFMP) derivatives are widely used in the agrochemical and pharmaceutical industries.[1][2] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, making it a privileged moiety in modern drug design.[3][4] The aldehyde function serves as a crucial handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse compound libraries. The methoxy group further modulates the electronic properties and steric profile of the molecule. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and detailed analytical characterization of this important synthetic intermediate.

1.2 Scope of the Guide

This document is intended for researchers, chemists, and drug development professionals. It offers a detailed examination of the chemical identity of 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde, outlines a representative synthetic approach, and provides field-proven, step-by-step protocols for its comprehensive analysis using modern spectroscopic and chromatographic techniques. The causality behind experimental choices is explained to empower scientists in their own laboratory work.

Chemical Identity and Physicochemical Properties

2.1 Molecular Structure

The structure of 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde consists of a pyridine ring substituted at the 2-position with a methoxy group, the 3-position with an aldehyde group (defining it as a nicotinaldehyde), and the 6-position with a trifluoromethyl group.

-

IUPAC Name: 2-Methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde

-

Synonyms: 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 6-Methoxy-2-(trifluoromethyl)nicotinaldehyde [Note: Positional numbering can vary based on registry; the structure remains the same].[5]

2.2 Physicochemical Properties

A summary of the key physicochemical data is presented in Table 1. This information is critical for handling, reaction setup, and analytical method development.

| Property | Value | Source |

| CAS Number | 1211588-51-0 | [5] |

| Molecular Formula | C₈H₆F₃NO₂ | [5] |

| Molecular Weight | 205.14 g/mol | [5] |

| Appearance | Solid (Typical) | |

| Hazard | Irritant | [5] |

Synthesis and Purification

3.1 Representative Synthetic Route

The synthesis of substituted nicotinaldehydes often involves the formylation of a pre-functionalized pyridine ring. A common and effective strategy is ortho-lithiation followed by quenching with an electrophilic formylating agent.

Causality: This approach is chosen for its high regioselectivity. The methoxy group at the C2 position is a moderately effective ortho-directing group for lithiation. However, the strong electron-withdrawing nature of the trifluoromethyl group at C6 significantly acidifies the proton at the C5 position. Deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) would likely occur at C5. To achieve formylation at the C3 position, a strategy starting from a precursor like 2,6-disubstituted pyridine and introducing the formyl group via a halogen-metal exchange is often more reliable.

A plausible synthesis could start from 2-chloro-6-(trifluoromethyl)pyridine, followed by nucleophilic substitution with sodium methoxide to yield 2-methoxy-6-(trifluoromethyl)pyridine. This intermediate can then be halogenated at the 3-position, followed by a halogen-metal exchange and formylation. A general procedure for a related formylation is described in patent literature for 2,4,6-trichloronicotinaldehyde, which can be adapted.[6]

Workflow: Synthesis via Ortho-Directed Formylation

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 5. 1211588-51-0 Cas No. | 6-Methoxy-2-(trifluoromethyl)nicotinaldehyde | Matrix Scientific [matrixscientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-Methoxy-6-(trifluoromethyl)nicotinaldehyde synonyms and alternative names

[1][2]

CAS Registry Number: 944904-45-4 Molecular Formula: C₈H₆F₃NO₂ Molecular Weight: 205.13 g/mol [1]

Executive Summary

This technical guide provides a definitive reference for 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde , a specialized pyridine building block used in the synthesis of advanced agrochemicals and pharmaceutical agents. Its structural uniqueness lies in the orthogonal reactivity of its three functional sites: the electrophilic aldehyde at C3, the nucleophilic displacement potential of the methoxy group at C2, and the lipophilic, metabolic stabilizing trifluoromethyl group at C6.

This document details the nomenclature architecture, verified synonyms, and structural identification data necessary for precise database searching and procurement in drug discovery workflows.

Nomenclature Architecture & Structural Logic

The naming of this compound follows IUPAC rules for heterocyclic aldehydes but often appears in literature under trivial or semi-systematic variations. Understanding the "Nicotinaldehyde" vs. "Pyridine-3-carbaldehyde" convention is critical for exhaustive literature retrieval.

Structural Decomposition

The core scaffold is a pyridine ring. The principal functional group is the aldehyde (-CHO), which dictates the suffix and numbering priority.

-

Position 3: Aldehyde group (defining the "nicotinaldehyde" or "3-carbaldehyde" root).

-

Position 2: Methoxy group (-OCH₃), adjacent to the nitrogen.

-

Position 6: Trifluoromethyl group (-CF₃), para to the aldehyde.

Figure 1: Nomenclature decomposition showing the assembly of the systematic name from structural components.

Comprehensive Synonym Database

To ensure high-recall search results across vendor catalogs (e.g., Sigma, Ambeed, Combi-Blocks) and chemical databases (SciFinder, Reaxys), researchers must utilize a combination of systematic and trivial names.

Primary Name Variations

| Category | Synonym | Context/Usage |

| Common/Trivial | 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde | Most common in medicinal chemistry literature; implies the 3-position for the aldehyde.[4] |

| Systematic IUPAC | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde | The definitive chemical name used in patent filings and regulatory documents. |

| Inverted (Index) | Pyridine-3-carbaldehyde, 2-methoxy-6-(trifluoromethyl)- | Used in alphabetical indices (e.g., Chemical Abstracts Service). |

| Alternative IUPAC | 3-Formyl-2-methoxy-6-(trifluoromethyl)pyridine | Emphasizes the formyl group as a substituent rather than a suffix. |

Vendor & Catalog Codes

Structural Identification & Verification

When sourcing this compound, verify the identity using the following digital keys. The CAS Number 944904-45-4 is the primary identifier; be cautious of isomers (e.g., 6-methoxy-2-trifluoromethyl...) which have distinct CAS numbers.

Digital Keys

Isomer Warning

Distinguish clearly from the following structural isomer often found in similar search results:

-

Isomer: 6-Methoxy-2-(trifluoromethyl)nicotinaldehyde

-

CAS: 1211588-51-0

-

Differentiation: Check the position of the -CF3 group relative to the Nitrogen. In the target compound (944904-45-4), the -CF3 is at position 6 (adjacent to N, opposite the methoxy).[6]

Synthetic Utility & Reactivity Profile[2][5][12]

This aldehyde serves as a versatile "linchpin" intermediate. The aldehyde functionality allows for rapid elaboration into amines (via reductive amination) or heterocycles, while the trifluoromethyl group imparts metabolic stability, a critical feature for drug candidates.

Common Transformations

-

Reductive Amination: Reaction with primary amines to form secondary amine linkages, often used to attach the pyridine ring to larger pharmacophores (e.g., triazolopyridines).

-

Knoevenagel Condensation: Reaction with active methylene compounds to extend the carbon chain at C3.

-

Nucleophilic Aromatic Substitution (SNAr): The methoxy group at C2 is activated by the adjacent ring nitrogen and the electron-withdrawing CF3 group, making it displaceable by strong nucleophiles under forcing conditions.

Figure 2: Synthetic workflow illustrating the conversion of the aldehyde group into key pharmaceutical intermediates.

References

-

Ambeed. (n.d.). Product Analysis: 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde (CAS 944904-45-4).[5][6][1][4] Retrieved from

-

BocSci. (n.d.). Chemical Properties of CAS 944904-45-4.[5][6][4] Retrieved from

-

Reagentia. (n.d.).[12] Catalog Entry: 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde.[5][6][4][] Retrieved from

-

Accela Chem. (n.d.). Safety Data Sheet and Synthesis Info for CAS 944904-45-4.[6] Retrieved from

Sources

- 1. 944904-45-4,2-Methoxy-6-(trifluoromethyl)nicotinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-methoxy-6-methyl pyrazine, 2882-21-5 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. 191595-63-8 | 2-Hydroxy-6-trifluoromethylnicotinic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 386704-12-7 | 6-(Trifluoromethyl)nicotinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 351410-62-3 | 5-Fluoro-2-methoxypyridine-3-carboxaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-(trifluoromethyl)nicotinaldehyde;CAS No.:386704-12-7 [chemshuttle.com]

- 9. 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | C11H12F3NO4 | CID 11334953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. CAS:351410-62-3, 5-氟-2-甲氧基-3-醛基吡啶-毕得医药 [bidepharm.com]

A Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde: A Core Scaffold for Advanced Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-Methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde, a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. While not a widely commercialized reagent, its unique substitution pattern—featuring an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and a reactive carbaldehyde handle—positions it as a valuable and strategic building block for synthesizing novel chemical entities. This document elucidates its core properties, proposes a robust synthetic pathway, explores its chemical reactivity, and discusses its potential applications in medicinal chemistry, grounded in the established roles of its constituent functional groups.

Core Chemical and Physical Properties

Precise experimental data for 2-Methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde is not extensively documented in publicly available literature, indicating its status as a specialized research intermediate. However, its properties can be reliably inferred from its chemical structure and comparison with a close structural isomer, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS 386704-12-7).

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing moiety and a bioisostere for groups like chlorine, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates by altering the electronic and conformational properties of the parent molecule.[1] The methoxy group (OCH₃) is an electron-donating group that can influence the reactivity of the pyridine ring and participate in hydrogen bonding. The aldehyde group at the 3-position serves as a versatile synthetic handle for a wide array of chemical transformations.

Table 1: Physicochemical Properties and Identifiers

| Property | Value / Information | Source |

|---|---|---|

| IUPAC Name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde | - |

| Molecular Formula | C₈H₆F₃NO₂ | - |

| Molecular Weight | 205.14 g/mol | - |

| CAS Number | Not publicly assigned. | - |

| Appearance (Predicted) | Off-white to yellow solid. | Inferred from isomer |

| Melting Point | 52-56 °C (for isomer: 6-(Trifluoromethyl)pyridine-3-carboxaldehyde) | |

| Solubility | Predicted to be soluble in common organic solvents (DCM, EtOAc, THF). | Chemical principles |

| Storage Temperature | 2-8°C, under inert atmosphere. | Inferred from isomer |

Representative Synthetic Approach: Vilsmeier-Haack Formylation

The absence of a standardized, published protocol for the synthesis of this specific molecule necessitates a rational design of a synthetic route based on established organic chemistry principles. A Vilsmeier-Haack reaction is the most logical and field-proven method for the formylation of an appropriately activated pyridine ring.

Expert Rationale: The synthesis hinges on the electronic nature of the precursor, 2-Methoxy-6-(trifluoromethyl)pyridine . The methoxy group at the 2-position is electron-donating and strongly activates the pyridine ring towards electrophilic substitution. Conversely, the trifluoromethyl group at the 6-position is strongly deactivating. The activating effect of the methoxy group directs electrophilic attack primarily to the 3- and 5-positions. Due to steric hindrance from the adjacent CF₃ group, formylation is sterically and electronically favored at the 3-position, making this approach highly regioselective.

The Vilsmeier reagent (generated in situ from phosphorus oxychloride and DMF) is a mild electrophile suitable for this transformation.[2]

Diagram 1: Proposed Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Proposed)

-

Self-Validation: This protocol includes distinct steps for reaction, workup, and purification. The final product's identity and purity would be validated through standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

-

Reagent Preparation (Vilsmeier Reagent): In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30-45 minutes until a solid or viscous liquid forms, indicating the formation of the Vilsmeier reagent.

-

Reaction: Dissolve the starting material, 2-Methoxy-6-(trifluoromethyl)pyridine (1.0 eq), in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the internal temperature does not exceed 10°C.

-

Heating and Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Workup (Hydrolysis): Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. Basify the aqueous solution slowly with a saturated sodium bicarbonate solution or sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir vigorously for 1-2 hours.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-Methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The aldehyde functional group is a cornerstone of organic synthesis, and its presence in this scaffold allows for numerous follow-on reactions.

Diagram 2: Key reaction pathways for the title compound.

-

Reductive Amination: This is one of the most powerful reactions for drug development. The aldehyde can react with primary or secondary amines to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form a new carbon-nitrogen bond. This pathway is fundamental for introducing diverse amine-containing side chains.

-

Wittig Reaction and Variants: Reaction with phosphorus ylides (Wittig reagents) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) converts the aldehyde into an alkene.[3] This allows for the extension of carbon chains and the introduction of conjugated systems.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents such as potassium permanganate (KMnO₄) or pyridinium dichromate (PDC). This provides access to amides, esters, and other carboxylic acid derivatives.

-

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the primary alcohol, providing a site for ether or ester formation.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds or reagents like thiosemicarbazide to form complex heterocyclic systems.[4]

Applications in Drug Discovery and Development

The trifluoromethylpyridine motif is a privileged scaffold in modern pharmacology.[1] The specific substitution pattern of 2-Methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde makes it an ideal starting point for generating libraries of compounds for high-throughput screening.

-

Scaffold Decoration: The primary application is as a versatile intermediate. The aldehyde allows for the systematic introduction of various functional groups and side chains via the reactions described above, enabling a thorough exploration of the structure-activity relationship (SAR) around the core pyridine ring.

-

Improved Pharmacokinetics: The CF₃ group is known to block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.[1] Its lipophilicity can also enhance membrane permeability and improve absorption.

-

Target Engagement: The pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors, while the CF₃ group can engage in favorable fluorine-protein interactions. These features allow molecules derived from this scaffold to bind effectively to a wide range of biological targets, including kinases, ion channels, and G-protein coupled receptors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile can be inferred from closely related structures like 6-(Trifluoromethyl)pyridine-3-carboxaldehyde.

-

Primary Hazards: Expected to be harmful if swallowed (Acute Toxicity, Oral), a skin irritant, and a serious eye irritant. May cause respiratory irritation.

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere to prevent oxidation of the aldehyde.

Conclusion

2-Methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde represents a confluence of desirable features for modern medicinal chemistry. It combines the metabolic stability and unique electronic properties of the trifluoromethyl group with the synthetic versatility of a strategically placed aldehyde. While its synthesis requires a targeted, rational approach, the potential to generate novel, diverse, and biologically active molecules makes it a compelling scaffold for any research program focused on the development of advanced therapeutics. This guide provides the foundational knowledge for scientists to confidently synthesize, handle, and strategically employ this potent chemical building block.

References

- Google Patents. (n.d.). CN101906068B - Preparation method of 2-pyridine carboxaldehyde.

- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

-

Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, E66, o2510. Available at: [Link]

-

Elaatiaoui, A., et al. (2015). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o979–o980. Available at: [Link]

-

Hasan, M., & Singh, R. (2017). Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Proceedings, 1(10), 599. Available at: [Link]

-

Eureka | Patsnap. (2019). Preparation method of 2-(trifluoromethyl) pyridine-3-formaldehyde (I). Retrieved from [Link]

- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Retrieved from [Link]

-

Mezo, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(4), 882. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 6-(Trifluoromethyl)Pyridine-2-Carboxaldehyde | CAS 66357-59-3. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-3-nitro-pyridine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Electronic Tuning of Nicotinaldehyde: The Trifluoromethyl Effect in Medicinal Chemistry

Executive Summary

This technical guide analyzes the electronic and steric perturbations introduced by the trifluoromethyl (

Part 1: Electronic Architecture & Hammett Analysis

The introduction of a

Inductive vs. Resonance Effects

The

-

Pyridyl Nitrogen: Already electron-deficient (

-deficient). -

Aldehyde (C-3): Electron-withdrawing via

and -

Trifluoromethyl: Strong

.[1]

Hammett Substituent Constants

To quantify this effect, we utilize Hammett constants (

| Substituent | Position Relative to Aldehyde | Electronic Impact | |

| Meta ( | 0.43 | Strong Inductive Withdrawal | |

| Para ( | 0.54 | Enhanced Withdrawal (Inductive + Field) | |

| Pyridine Ring Nitrogen | ~0.6 - 0.7 | Intrinsic Ring Deficiency |

Implication: A nicotinaldehyde with a

Visualization of Electronic Vectors

Figure 1: Vector analysis of electron density withdrawal in trifluoromethyl-nicotinaldehyde. The synergistic pull of the nitrogen and

Part 2: Chemical Reactivity & Hydration Equilibrium

The most critical operational challenge with electron-deficient aldehydes is their tendency to form gem-diols (hydrates) in aqueous media.

The Hydration Trap

Standard aldehydes exist primarily as carbonyls in water. However, the presence of

-

Benzaldehyde:

Hydrate. -

Nicotinaldehyde: ~40% Hydrate.

-

Trifluoromethyl-nicotinaldehyde:

Hydrate (often isolated as a solid hydrate).

Experimental Consequence: When conducting biochemical assays (e.g.,

Covalent Inhibition Mechanism

In medicinal chemistry, these aldehydes are often designed as Targeted Covalent Inhibitors (TCIs) . They react reversibly with a specific lysine residue in the target protein to form a Schiff base (imine).

Figure 2: The equilibrium landscape. The

Part 3: Medicinal Chemistry Implications[3]

Metabolic Blocking

The pyridine ring is susceptible to oxidation by Cytochrome P450 enzymes (forming N-oxides) or nucleophilic attack by cytosolic enzymes (aldehyde oxidase).

-

Blocking: Placing a

group at the C-6 position blocks metabolic oxidation at this susceptible site. -

Lipophilicity: The

group significantly increases

Bioisosterism

The trifluoromethyl group is often considered a bioisostere for an isopropyl group in terms of steric bulk, but with inverted electronics. This allows for filling hydrophobic pockets in the active site while simultaneously altering the electronic landscape of the warhead.

Part 4: Experimental Protocols

Synthesis of 6-(Trifluoromethyl)nicotinaldehyde

Context: Direct formylation of trifluoromethyl pyridines is difficult due to ring deactivation. The most robust route involves the reduction of the corresponding ester or amide.

Protocol: Reduction of Morpholinamide (Weinreb-like) This method prevents over-reduction to the alcohol, a common issue with DIBAL-H on electron-deficient esters.

Reagents:

-

Starting Material: 6-(trifluoromethyl)nicotinic acid.[3]

-

Activation: Oxalyl chloride / DMF (cat).

-

Amine: Morpholine.

-

Reductant: Lithium triethoxyaluminum hydride (

).

Step-by-Step Workflow:

-

Acid Chloride Formation:

-

Dissolve 6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM under

. -

Add oxalyl chloride (1.2 eq) followed by 2 drops of DMF. Stir until gas evolution ceases (1-2 h).

-

Concentrate in vacuo to remove excess oxalyl chloride.

-

-

Amide Formation:

-

Resuspend residue in DCM. Cool to

. -

Add morpholine (1.1 eq) and

(2.0 eq) dropwise. -

Stir at RT for 2 h. Wash with water, brine, dry over

, and concentrate.

-

-

Selective Reduction (The Critical Step):

-

Dissolve the morpholinamide (1.0 eq) in anhydrous THF.

-

Cool to

. -

Add

(1.5 eq) solution in THF dropwise over 30 mins. -

Note:

is milder than -

Stir for 1 h at

.

-

-

Quench & Isolation:

-

Quench with 1M

(carefully) to hydrolyze the intermediate. -

Extract with EtOAc (

). -

Wash organic layer with saturated

(to remove unreacted acid) and brine. -

Purification: Flash chromatography (Hexane/EtOAc). The aldehyde may streak due to hydrate formation on silica; use deactivated silica or rapid elution.

-

Figure 3: Synthetic workflow via the morpholinamide intermediate to prevent over-reduction.

References

-

Klumpp, D. A. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health (NIH) / PMC. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023).[3][4] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Lovering, F., et al. (2016). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

-

Baxendale, I. R., et al. (2013). Synthesis of Nicotinaldehydes via Flow Chemistry. Tetrahedron. [Link]

Sources

A Researcher's Comprehensive Guide to the Safe Handling of 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde

This technical guide provides an in-depth analysis of the safety and handling protocols for 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde, a key building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond rudimentary safety data sheets to offer a foundational understanding of the causality behind recommended precautions, ensuring a culture of safety and scientific integrity within the laboratory.

Understanding the Hazard Profile: A Multifaceted Approach

2-Methoxy-6-(trifluoromethyl)nicotinaldehyde presents a specific combination of chemical functionalities that necessitate a nuanced approach to risk assessment. The presence of a trifluoromethyl group, a methoxy substituent on a pyridine ring, and a reactive aldehyde moiety all contribute to its unique toxicological and chemical reactivity profile.

Key Hazard Statements:

-

H402: Harmful to aquatic life.

The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its absorption through the skin. The aldehyde group is a known electrophile and can react with biological nucleophiles, such as amino acid residues in proteins, which is a common mechanism for cytotoxicity and skin sensitization.[4] Inhalation of fine dust particles can lead to irritation of the respiratory tract.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde is the implementation of robust engineering controls. These measures are designed to contain the chemical at its source, minimizing the risk of inhalation and dermal contact.

All operations involving the handling of solid 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde, including weighing, dispensing, and addition to reaction vessels, must be conducted within a properly functioning chemical fume hood.[5][6][7] The face velocity of the fume hood should be regularly monitored to ensure it meets institutional safety standards.

Rationale: A chemical fume hood provides a physical barrier and a controlled airflow that directs airborne particulates away from the user's breathing zone. This is critical for preventing respiratory irritation from fine dusts of the compound.[7]

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are paramount, the use of appropriate Personal Protective Equipment (PPE) is a mandatory secondary measure to protect against accidental exposure.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile or Butyl Rubber | Provides a chemical-resistant barrier to prevent skin contact.[4][5] Latex gloves are not recommended as they offer poor protection against many organic chemicals.[4] |

| Eye Protection | Safety glasses with side shields or splash goggles | Protects the eyes from airborne dust and accidental splashes.[4][5] |

| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[5] |

| Respiratory Protection | NIOSH-approved respirator (if engineering controls are insufficient) | Should be used if there is a potential for exceeding exposure limits or during spill cleanup of a large quantity of material.[8] |

Step-by-Step Handling Procedures: A Protocol for Safety

The following protocols are designed to guide the researcher through the safe handling of 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde in a laboratory setting.

Weighing and Dispensing

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and the sash is at the appropriate working height.

-

Containment: Place a weigh boat on an analytical balance inside the fume hood.

-

Dispensing: Carefully transfer the required amount of 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde from the stock container to the weigh boat using a clean spatula. Avoid generating dust by handling the material gently.

-

Closure: Securely close the stock container immediately after dispensing.

-

Transfer: The weighed material should be immediately transferred to the reaction vessel or dissolved in a suitable solvent within the fume hood.

In Case of Accidental Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][9][10] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Management and Waste Disposal

In the event of a spill, the primary objective is to contain the material and prevent its spread while ensuring the safety of laboratory personnel.

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material such as vermiculite or sand to avoid raising dust.

-

Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent and wipe clean.

Major Spill (outside a fume hood):

-

Evacuate the area and restrict access.

-

Alert your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: All waste containing 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde should be collected in a designated, labeled hazardous waste container.[3] Dispose of the waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

Storage and Incompatibilities

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1][3] Keep the container tightly closed to prevent moisture absorption and contamination.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde from receipt to disposal.

Caption: A flowchart outlining the safe handling process for 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde.

References

- Sigma-Aldrich. (2025, July 9). Safety Data Sheet: 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde.

- Apollo Scientific. (2023, July 5). Safety Data Sheet: 6-(Trifluoromethyl)nicotinaldehyde.

- Chemtron. (2023, May 27). Safety Data Sheet: 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINONITRILE.

- AK Scientific, Inc. Safety Data Sheet: 6-Methoxy-2-(trifluoromethyl)nicotinaldehyde.

- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?

- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.

- GOV.UK. Pyridine: incident management.

- NextGen Protocols. Guidelines for Safe Laboratory Practices.

- OSHA. Safe Use of Glutaraldehyde in Health Care.

- RPS Group. Aldehydes exposure analysis.

- Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Hydroxy-6-(trifluoromethyl)nicotinamide.

Sources

- 1. aksci.com [aksci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. homework.study.com [homework.study.com]

- 5. hscprep.com.au [hscprep.com.au]

- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 7. osha.gov [osha.gov]

- 8. Aldehydes exposure analysis | RPS [rpsgroup.com]

- 9. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINONITRILE - Safety Data Sheet [chemicalbook.com]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde in Medicinal Chemistry

The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals due to their diverse chemical properties and ability to engage with biological targets.[1] Within this context, 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde emerges as a highly valuable and versatile building block for the synthesis of a variety of heterocyclic systems.

The strategic incorporation of a trifluoromethyl group (-CF3) is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The electron-withdrawing nature of the -CF3 group can also significantly influence the reactivity of the pyridine ring and the aldehyde functionality. The methoxy group (-OCH3), on the other hand, can act as a hydrogen bond acceptor and its position ortho to the nitrogen atom can influence the conformation and reactivity of the molecule.

This application note provides a comprehensive guide to the synthesis of several key heterocyclic scaffolds utilizing 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde as a key precursor. The protocols detailed herein are based on well-established named reactions and are presented as adaptable frameworks for researchers to explore the rich chemical space accessible from this versatile starting material. While specific literature examples for this exact aldehyde are limited, the provided methodologies are grounded in fundamental organic synthesis principles and are expected to be readily applicable.

Synthesis of 1,4-Dihydropyridine Derivatives via the Hantzsch Condensation

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridine (1,4-DHP) scaffolds, which are prominent in a number of blockbuster drugs, particularly calcium channel blockers.[3][4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[4][5][6]

Causality of Experimental Choices:

The reaction proceeds through a series of condensations and cyclizations. The aldehyde, in this case, 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde, provides the carbon atom at the 4-position of the dihydropyridine ring. The β-ketoester, such as ethyl acetoacetate, provides the carbon backbone of the ring, and the ammonia source, typically ammonium acetate, provides the nitrogen atom. The choice of solvent is often a lower alcohol, like ethanol, to facilitate the dissolution of reactants and intermediates. The reaction is typically heated to drive the condensation and cyclization steps to completion.

Experimental Workflow: Hantzsch Dihydropyridine Synthesis

Caption: A generalized workflow for the Hantzsch dihydropyridine synthesis.

Detailed Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2-methoxy-6-(trifluoromethyl)pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde | 205.14 | 10 | 2.05 g |

| Ethyl acetoacetate | 130.14 | 20 | 2.60 g (2.55 mL) |

| Ammonium acetate | 77.08 | 12 | 0.92 g |

| Ethanol | 46.07 | - | 25 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde (2.05 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.92 g, 12 mmol).

-

Add ethanol (25 mL) to the flask and stir the mixture to dissolve the solids.

-

Heat the reaction mixture to reflux and maintain reflux for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.

-

A yellow precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

-

Dry the solid product in a vacuum oven at 50-60 °C.

-

For further purification, recrystallize the crude product from ethanol.

Synthesis of Dihydropyrimidinone Derivatives via the Biginelli Reaction

The Biginelli reaction is another important multi-component reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[7]

Causality of Experimental Choices:

The mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea/thiourea.[7][8] This electrophilic intermediate then reacts with the enol of the β-dicarbonyl compound, followed by cyclization and dehydration to afford the DHPM product. An acid catalyst, such as hydrochloric acid or a Lewis acid, is crucial to promote the formation of the reactive iminium intermediate.[1] Ethanol is a common solvent for this reaction.

Reaction Mechanism: Biginelli Reaction

Caption: A simplified mechanism of the Biginelli reaction.

Detailed Protocol: Synthesis of 4-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde | 205.14 | 10 | 2.05 g |

| Ethyl acetoacetate | 130.14 | 10 | 1.30 g (1.28 mL) |

| Urea | 60.06 | 15 | 0.90 g |

| Concentrated HCl | 36.46 | - | 3-4 drops |

| Ethanol | 46.07 | - | 20 mL |

Procedure:

-

In a 50 mL round-bottom flask, combine 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde (2.05 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol) in ethanol (20 mL).

-

Add a few drops (3-4) of concentrated hydrochloric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice (50 g).

-

A solid precipitate will form. Stir for 10-15 minutes.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[9][10] The resulting α,β-unsaturated products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Causality of Experimental Choices:

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, pyridine) to form a nucleophilic enolate.[9] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type adduct yields the α,β-unsaturated product.[9] The choice of a mild base is critical to avoid self-condensation of the aldehyde.[10]

Experimental Workflow: Knoevenagel Condensation

Caption: A general workflow for the Knoevenagel condensation.

Detailed Protocol: Synthesis of 2-((2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)methylene)malononitrile

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde | 205.14 | 10 | 2.05 g |

| Malononitrile | 66.06 | 10 | 0.66 g |

| Piperidine | 85.15 | cat. | 2-3 drops |

| Ethanol | 46.07 | - | 15 mL |

Procedure:

-

In a 50 mL flask, dissolve 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde (2.05 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. A precipitate may form during this time.

-

Monitor the reaction by TLC.

-

If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

-

After completion, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful one-pot synthesis of highly substituted 2-aminothiophenes from an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[11] 2-Aminothiophenes are important building blocks for the synthesis of various biologically active compounds.

Causality of Experimental Choices:

The Gewald synthesis is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene nitrile to form an α,β-unsaturated nitrile.[11][12] Elemental sulfur then adds to this intermediate, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.[11] A base, such as morpholine or triethylamine, is required to catalyze both the initial condensation and the subsequent steps involving sulfur.[13][14]

Reaction Mechanism: Gewald Synthesis

Caption: A simplified mechanism of the Gewald 2-aminothiophene synthesis.

Detailed Protocol: Synthesis of Ethyl 2-amino-4-(2-methoxy-6-(trifluoromethyl)pyridin-3-yl)-5-cyanothiophene-3-carboxylate

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde | 205.14 | 10 | 2.05 g |

| Ethyl cyanoacetate | 113.12 | 10 | 1.13 g (1.12 mL) |

| Elemental Sulfur | 32.07 | 10 | 0.32 g |

| Morpholine | 87.12 | 12 | 1.05 g (1.05 mL) |

| Ethanol | 46.07 | - | 20 mL |

Procedure:

-

To a 100 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde (2.05 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).

-

Heat the mixture to 40-50 °C with stirring.

-

Add morpholine (1.05 g, 12 mmol) dropwise to the reaction mixture over a period of 15 minutes. An exothermic reaction may be observed.

-

After the addition is complete, continue stirring at 50 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

-

The product will precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Conclusion

2-Methoxy-6-(trifluoromethyl)nicotinaldehyde is a promising and versatile starting material for the synthesis of a diverse range of heterocyclic compounds of interest to the pharmaceutical and agrochemical industries. The protocols provided in this application note for the Hantzsch dihydropyridine synthesis, the Biginelli reaction, the Knoevenagel condensation, and the Gewald synthesis offer robust and adaptable methods for accessing these valuable scaffolds. Researchers are encouraged to utilize these protocols as a foundation for their synthetic explorations and to further investigate the rich reactivity of this unique building block.

References

- Hantzsch, A. Justus Liebigs Annalen der Chemie. 1881, 215 (1), 1-82.

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

- Montazeri, N., et al. Asian Journal of Chemistry. 2013, 25 (5), 2821-2823.

- Asfandyar, M.

- Popa, M., et al. Molecules. 2021, 26 (21), 6443.

- Gein, V. L., et al. Biomedical Journal of Scientific & Technical Research. 2019, 14 (4).

- Hiller, W., et al.

- Deshmukh, M. B., et al.

- Macmillan Group. Structure, Mechanism and Reactivity of Hantzsch Esters. 2004.

- ChemRxiv.

- Gein, V. L., et al. Biomedical Journal of Scientific & Technical Research. 2019, 14 (4).

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

- BenchChem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. 2025.

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

- de la Torre, J. C., et al. Molecules. 2020, 25 (18), 4296.

- Puterová, Z., et al. Arkivoc. 2010, 2010 (1), 209-249.

- Deshmukh, M. B., et al.

-

Wikipedia. Knoevenagel condensation. [Link]

- Felluga, F., et al. Synlett. 2009, 2009 (19), 3094-3098.

-

Wikipedia. Biginelli reaction. [Link]

- Goudet, A., et al. Molecules. 2022, 27 (17), 5557.

- Kumar, A., et al. Synlett. 2023, 34 (16), 1957-1962.

Sources

- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. Biginelli Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. d-nb.info [d-nb.info]

Troubleshooting & Optimization

Side reactions of 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde with nucleophiles

Welcome to the technical support center for 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this versatile reagent. Our aim is to explain the underlying chemical principles to help you anticipate and mitigate potential side reactions.

Understanding the Reactivity of 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde

2-Methoxy-6-(trifluoromethyl)nicotinaldehyde is a highly functionalized pyridine derivative. Its reactivity is governed by the interplay of three key features: the aldehyde group, the electron-rich 2-methoxy group, and the strongly electron-withdrawing 6-trifluoromethyl group. This unique combination makes the molecule susceptible to a range of desired and undesired reactions.

The primary reaction site for nucleophiles is the electrophilic carbon of the aldehyde. However, the pyridine ring is significantly activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing trifluoromethyl group. This activation can lead to the displacement of the 2-methoxy group by the nucleophile, a common side reaction.

Troubleshooting Guide

This section addresses common problems encountered when using 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield of the desired alcohol after reaction with a Grignard or organolithium reagent. | 1. Nucleophilic Aromatic Substitution (SNAr): The organometallic reagent may be acting as a nucleophile and displacing the 2-methoxy group. 2. Deprotonation: If the nucleophile is also a strong base, it may deprotonate other acidic protons in the molecule or starting materials. 3. Reaction with the Trifluoromethyl Group: While less common, very strong nucleophiles can potentially react with the trifluoromethyl group. | 1. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to favor the faster addition to the aldehyde over the slower SNAr. 2. Use a less nucleophilic base: If a base is required, consider using a non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered alkoxide. 3. Change the solvent: Ethereal solvents like THF or 2-methyl-THF are generally preferred for Grignard and organolithium reactions.[1] |

| Formation of a significant amount of a byproduct where the methoxy group is replaced by the nucleophile. | Competitive SNAr Reaction: The trifluoromethyl group strongly activates the pyridine ring for nucleophilic attack at the 2-position, making the methoxy group a good leaving group. | 1. Use a less reactive nucleophile: If possible, use a less basic and less nucleophilic reagent. 2. Protect the aldehyde: Consider protecting the aldehyde as an acetal before performing reactions with strong nucleophiles intended for other parts of the molecule. 3. Optimize reaction time: Shorter reaction times may favor the desired aldehyde addition. |

| Observation of disproportionation products (an alcohol and a carboxylic acid) under basic conditions. | Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.[2] | 1. Avoid strong, non-nucleophilic bases: If basic conditions are necessary, use a weaker base or a nucleophilic one that will add to the aldehyde. 2. Maintain a low reaction temperature: The Cannizzaro reaction is often promoted by higher temperatures. 3. Ensure anhydrous conditions: The presence of water can facilitate the Cannizzaro reaction. |

| Low conversion or complex mixture when reacting with amine nucleophiles. | 1. Reversible Imine Formation: The initial addition of an amine to the aldehyde to form a hemiaminal, followed by dehydration to an imine, is a reversible process. 2. SNAr of the Methoxy Group: Amines can also act as nucleophiles to displace the methoxy group. | 1. Use a dehydrating agent: To drive the equilibrium towards the imine, consider adding a dehydrating agent like magnesium sulfate or using a Dean-Stark apparatus. 2. Control stoichiometry: Use a controlled amount of the amine to minimize the SNAr side reaction. 3. Solvent choice: Aprotic solvents are generally preferred for imine formation. |

| Poor reactivity with enolates. | Steric Hindrance and Basicity of the Enolate: A sterically hindered enolate may have difficulty accessing the aldehyde.[3][4] Additionally, a highly basic enolate may favor deprotonation or SNAr over addition to the aldehyde. | 1. Use a less hindered enolate source: If possible, choose a ketone or ester that will generate a less sterically demanding enolate. 2. Formation of a pre-formed enolate: Use a strong, non-nucleophilic base to pre-form the enolate before adding the aldehyde at a low temperature. 3. Consider a Lewis acid catalyst: A Lewis acid can activate the aldehyde towards nucleophilic attack. |

Frequently Asked Questions (FAQs)

Q1: Why is the 2-methoxy group susceptible to nucleophilic substitution?

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position. This high degree of electron deficiency makes the carbon atoms at the 2- and 4-positions highly electrophilic and susceptible to nucleophilic attack. The methoxy group at the 2-position, being a reasonable leaving group, can be displaced by a variety of nucleophiles in an SNAr reaction.

Q2: Can the trifluoromethyl group itself react with nucleophiles?

The trifluoromethyl group is generally very stable and unreactive towards most nucleophiles. However, very strong and hard nucleophiles, such as organolithium reagents, under forcing conditions, have been reported to cause defluorination reactions.[5][6] This is not a common side reaction under typical synthetic conditions but should be considered when using highly reactive reagents.

Q3: Is this aldehyde prone to self-condensation reactions?

No, 2-methoxy-6-(trifluoromethyl)nicotinaldehyde lacks α-hydrogens, meaning it cannot form an enolate and therefore cannot undergo self-aldol condensation. However, this lack of α-hydrogens makes it a candidate for the Cannizzaro reaction under strongly basic conditions.[2]

Q4: What is the expected reactivity order for nucleophilic attack on this molecule?

The general order of reactivity for a nucleophile with this molecule is:

-

Addition to the aldehyde: This is typically the most facile reaction, especially with soft nucleophiles and at low temperatures.

-

Nucleophilic aromatic substitution of the methoxy group: This becomes competitive with strong nucleophiles and at higher temperatures.

-

Reaction with the trifluoromethyl group: This is the least likely reaction and would require very harsh conditions.

Q5: How can I favor the desired nucleophilic addition to the aldehyde?

To favor addition to the aldehyde over SNAr, you should generally:

-

Use lower reaction temperatures.

-

Employ less basic nucleophiles where possible.

-

Keep reaction times as short as possible.

-

Consider the use of Lewis acids to activate the aldehyde.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

Caption: Competing pathways for a strong nucleophile.

Caption: Troubleshooting decision tree for low product yield.

References

-

PubChem. (n.d.). 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. Retrieved February 3, 2026, from [Link]

-

ChemRxiv. (2023). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Retrieved February 3, 2026, from [Link]

-

Chemistry Stack Exchange. (2021). Nucleophilicity of sterically hindered enolates. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (2023). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (2024). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Retrieved February 3, 2026, from [Link]

-

ChemRxiv. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved February 3, 2026, from [Link]

-

Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved February 3, 2026, from [Link]

-

RSC Publishing. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2001). Dearomatization Reactions Using Organolithiums. Retrieved February 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (2020). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Retrieved February 3, 2026, from [Link]

-

PubMed. (2015). Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2011). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved February 3, 2026, from [Link]

Sources

- 1. US4740637A - Process for hydroxymethylation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6469219B1 - Production of fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether - Google Patents [patents.google.com]

- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Purification of 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde

Welcome to the technical support center for the purification of 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key building block in high purity. We will delve into the rationale behind experimental choices, offering a framework for logical problem-solving during your purification workflow.

Introduction: The Challenge of Purifying Substituted Nicotinaldehydes

2-Methoxy-6-(trifluoromethyl)nicotinaldehyde is a valuable intermediate in the synthesis of various agrochemical and pharmaceutical compounds. The presence of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring, in addition to the reactive aldehyde functionality, presents a unique set of purification challenges. Common issues include the removal of structurally similar impurities, potential on-column degradation, and difficulties in achieving sharp, symmetrical peaks during chromatographic separation. This guide provides a systematic approach to overcoming these hurdles.

Understanding the Synthetic Landscape: Anticipating Impurities

A robust purification strategy begins with an understanding of the potential impurities arising from the synthetic route. A common method for the synthesis of 2-methoxy-6-(trifluoromethyl)nicotinaldehyde involves the nucleophilic aromatic substitution of a corresponding 2-chloro-6-(trifluoromethyl)nicotinaldehyde with sodium methoxide.

Caption: Synthetic route and potential impurities.

Based on this, the primary impurities to consider are:

-

Unreacted Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinaldehyde.

-

Hydrolysis Product: 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde, formed if water is present in the reaction mixture.

-

Oxidation Product: 2-Methoxy-6-(trifluoromethyl)nicotinic acid, resulting from the oxidation of the aldehyde. Aromatic aldehydes are particularly susceptible to oxidation, which can occur during the reaction, workup, or even during storage.[1]

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a mixture of my desired methoxy-product and the starting chloro-compound. How can I best separate them?

A1: This is a common scenario. Due to the similar polarities of the starting material and the product, separation by standard silica gel chromatography can be challenging. Here are a few strategies:

-

Optimize your chromatography:

-

Solvent System: A shallow gradient of ethyl acetate in hexanes is a good starting point. The slightly more polar product should elute after the starting material.

-

TLC Analysis: Before running a column, carefully develop a TLC method that shows good separation between the two spots. A difference in Rf values of at least 0.2 is ideal.

-

-

Reaction Optimization: If the separation is proving difficult, it is often more efficient to drive the reaction to completion. Consider increasing the reaction time, temperature, or the equivalents of sodium methoxide.

Q2: I'm observing significant tailing of my product on the silica gel column. What is causing this and how can I fix it?

A2: Tailing of pyridine derivatives on silica gel is a frequent issue. The lone pair of electrons on the pyridine nitrogen can interact with the acidic silanol groups on the silica surface, leading to poor peak shape.[2] To mitigate this:

-

Neutralize the Silica: Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to your eluent. This will "cap" the acidic sites on the silica gel and improve peak shape.

-

Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

Q3: My purified product is turning yellow over time. What is happening and how can I prevent it?

A3: The yellowing is likely due to the slow oxidation of the aldehyde to the corresponding carboxylic acid or other degradation products. To prevent this:

-

Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a freezer).

-

Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Troubleshooting Guide

| Problem | Potential Cause | Troubleshooting Steps |

| Low Yield | Incomplete reaction. | - Ensure anhydrous conditions. - Increase reaction time and/or temperature. - Use a freshly prepared solution of sodium methoxide. |

| Product loss during workup. | - Ensure complete extraction from the aqueous layer. - Avoid overly aggressive washing that could lead to emulsion formation. | |